molecular formula C12H10N2O5S2 B2830661 ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate CAS No. 896680-42-5

ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate

Cat. No.: B2830661
CAS No.: 896680-42-5
M. Wt: 326.34
InChI Key: UMOGJNXPZVDHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate is a biochemical compound that belongs to the class of thiourea derivatives. This compound has garnered interest due to its potential biological activities, including its ability to inhibit the growth of viruses and regulate inflammatory responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate, often involves heterocyclization reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives typically involve multi-step synthesis processes that start from readily available reagents. These methods often require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Mechanism of Action

The mechanism by which ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate exerts its effects involves its interaction with regulatory pathways involved in inflammation. By affecting these pathways, the compound can inhibit the growth of viruses and reduce inflammatory responses . The molecular targets and pathways involved in these effects are still under investigation and require further research .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5S2/c1-2-19-12(16)7-5-6-20-11(7)13-10(15)8-3-4-9(21-8)14(17)18/h3-6H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOGJNXPZVDHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.